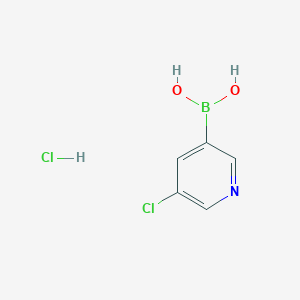
(5-Chloropyridin-3-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C5H6BCl2NO2 and a molecular weight of 193.82 g/mol . It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyridine with a boronic acid reagent under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (5-Chloropyridin-3-yl)boronic acid hydrochloride often involves large-scale halogenation and boronation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, DMF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions .
Scientific Research Applications
(5-Chloropyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules under mild conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chloropyridine derivative used in organic synthesis.
3-Chloropyridine: Similar to (5-Chloropyridin-3-yl)boronic acid hydrochloride but with the chlorine atom at the 3-position.
4-Chloropyridine: A chloropyridine isomer with the chlorine atom at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, providing a versatile tool for the synthesis of biaryl compounds and other complex molecules .
Properties
Molecular Formula |
C5H6BCl2NO2 |
|---|---|
Molecular Weight |
193.82 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H;1H |
InChI Key |
GUKLMRQPQQRSQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)Cl)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



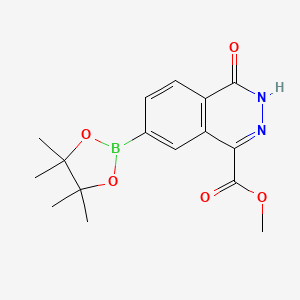

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
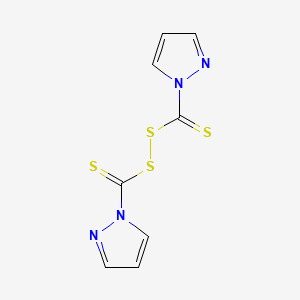
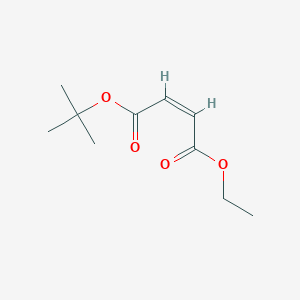
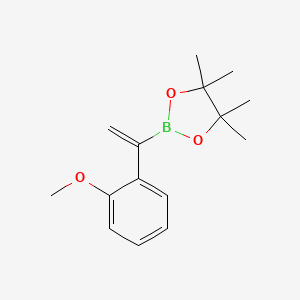
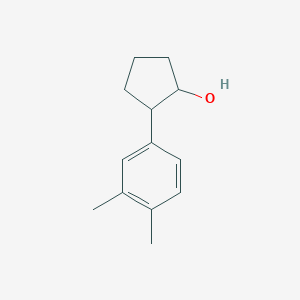
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
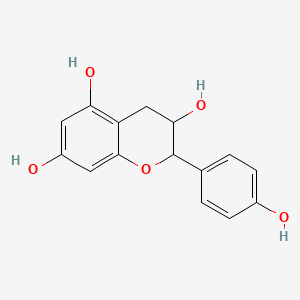
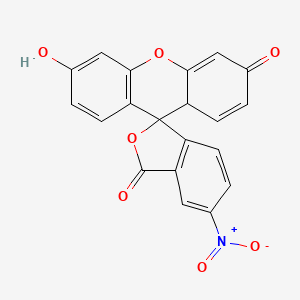
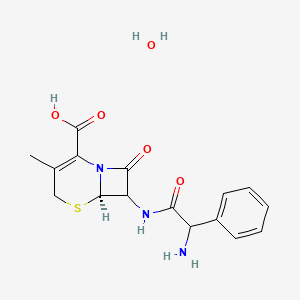

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
